Methyl 2-(3-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate
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Overview
Description
Methyl 2-(3-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolidine Derivative: The pyrrolidine ring is introduced through a reaction between a suitable amine and a carbonyl compound.
Coupling with Phenyl Groups: The pyrrolidine derivative is then coupled with phenyl groups using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-(3-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of Methyl 2-(3-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate involves its interaction with specific molecular targets. The pyrrolidine ring and phenyl groups allow the compound to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate: Similar structure but lacks the additional phenyl group.
Phenyl 2-(3-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate: Similar but with a phenyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(3-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrrolidine ring and the phenyl groups allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-[3-[3-(pyrrolidine-1-carbonyl)phenyl]phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-24-19(22)13-15-6-4-7-16(12-15)17-8-5-9-18(14-17)20(23)21-10-2-3-11-21/h4-9,12,14H,2-3,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXXHXHPXAJYBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C2=CC(=CC=C2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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